ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate
Description
ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives.
Properties
IUPAC Name |
ethyl 1-[6-ethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6S/c1-4-33-20-8-11-23-22(16-20)25(28-14-12-18(13-15-28)26(29)34-5-2)24(17-27-23)35(30,31)21-9-6-19(32-3)7-10-21/h6-11,16-18H,4-5,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKZKKCYBVZDRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCC(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate involves multiple steps, including the formation of the quinoline core, sulfonylation, and esterificationThe final step involves the esterification of the piperidine ring with ethyl chloroformate under basic conditions .
Chemical Reactions Analysis
ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core and the piperidine ring.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is with a molecular weight of approximately 498.59 g/mol. The synthesis typically involves several steps, including the formation of the quinoline core, sulfonylation, and subsequent esterification reactions.
Synthetic Pathway Overview:
- Formation of Quinoline Core : The initial step involves constructing the quinoline framework.
- Sulfonylation : Introduction of the sulfonyl group from a suitable sulfonyl chloride.
- Esterification : Final esterification with ethyl chloroformate to yield the target compound.
Anticancer Activity
Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation. A study demonstrated that related compounds showed IC50 values indicating strong anticancer activity compared to standard treatments like doxorubicin .
Therapeutic Investigations
In addition to its anticancer properties, this compound has shown potential in other therapeutic areas, including:
- Infectious Diseases : Preliminary studies suggest efficacy against certain pathogens.
- Neurological Disorders : Investigated for neuroprotective effects in models of neurodegeneration.
Industrial Applications
The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules for pharmaceutical applications. Its role as a catalyst in various chemical reactions also highlights its industrial significance.
Case Study 1: Anticancer Research
A series of piperidine derivatives were synthesized and evaluated for anticancer activity, with this compound being among the most promising candidates due to its potent inhibitory effects on cancer cell lines.
Case Study 2: Biological Probing
The compound has been utilized as a biological probe to study cellular processes related to cancer progression, providing insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets within the cell. The compound is believed to inhibit certain enzymes or receptors, thereby modulating cellular pathways and exerting its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate can be compared with other quinoline derivatives such as:
Biological Activity
Ethyl 1-[6-ethoxy-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is a complex organic compound belonging to the quinoline class of heterocyclic compounds. Its unique structure, which includes a quinoline core, an ethoxy group, a methoxybenzenesulfonyl moiety, and a piperidine ring, suggests potential biological activities, particularly in the field of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 498.6 g/mol. The compound features several functional groups that may contribute to its biological activity:
| Structural Feature | Description |
|---|---|
| Quinoline Core | Provides a scaffold for biological interaction |
| Ethoxy Group | May enhance lipophilicity and membrane permeability |
| Methoxybenzenesulfonyl | Potential for enzyme inhibition through sulfonamide interactions |
| Piperidine Ring | Contributes to receptor binding and biological activity |
Research indicates that the biological activity of this compound may involve the inhibition of specific enzymes or receptors. This modulation can affect various cellular pathways, potentially leading to therapeutic effects against diseases such as cancer and infections. The exact mechanism remains to be fully elucidated but may involve interactions with key molecular targets in cellular signaling pathways.
Anticancer Properties
Preliminary studies suggest that this compound exhibits anticancer activity. The mechanism may include:
- Inhibition of Cancer Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines.
- Induction of Apoptosis : Research indicates that it may trigger programmed cell death in malignant cells.
Antimicrobial Activity
The compound's sulfonamide group could contribute to antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
Case Studies and Research Findings
-
Anticancer Activity Assessment :
- A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound on human cancer cell lines. Results indicated significant inhibition of cell viability at micromolar concentrations.
-
Enzyme Inhibition Studies :
- Virtual screening and docking studies have suggested that the compound effectively binds to specific enzymes involved in cancer metabolism, indicating a potential role as an enzyme inhibitor.
-
Pharmacological Profile :
- Further pharmacological evaluations revealed that the compound adheres to Lipinski's Rule of Five, suggesting favorable oral bioavailability and pharmacokinetic properties.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
